molecular formula C8H14O5 B3055478 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate CAS No. 65002-62-2

1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate

Cat. No.: B3055478
CAS No.: 65002-62-2
M. Wt: 190.19 g/mol
InChI Key: LXKMKDXPTRHJCP-UHFFFAOYSA-N
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Description

1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate is a synthetic compound belonging to the ester class of organic compounds.

Scientific Research Applications

1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxypropanoic acid with 1-ethoxy-1-oxopropan-2-ol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate: Known for its diverse applications and unique ester structure.

    1-Ethoxy-1-oxopropan-2-yl 2-hydroxybutanoate: Similar structure but with an additional carbon in the hydroxyalkanoate chain.

    1-Ethoxy-1-oxopropan-2-yl 2-hydroxyhexanoate: Longer hydroxyalkanoate chain, leading to different physical and chemical properties.

Uniqueness: this compound is unique due to its specific ester configuration, which imparts distinct reactivity and stability. Its balanced molecular weight and functional groups make it versatile for various applications .

Properties

IUPAC Name

(1-ethoxy-1-oxopropan-2-yl) 2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-4-12-8(11)6(3)13-7(10)5(2)9/h5-6,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKMKDXPTRHJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC(=O)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291864
Record name 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65002-62-2
Record name NSC78781
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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